molecular formula C10H17N3S B13335358 N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine

N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine

Cat. No.: B13335358
M. Wt: 211.33 g/mol
InChI Key: PHYAJYDTKRLTEO-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine is a chemical compound with the molecular formula C10H17N3S It is a heterocyclic compound containing both a pyrazole and a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thian-3-amine under specific conditions. One common method includes dissolving 1-methyl-1H-pyrazol-4-amine in ethanol and cooling the solution to 0°C. Thian-3-amine is then added dropwise, and the mixture is stirred for an hour. The resulting solution is further processed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The thian-3-amine group may also contribute to its biological effects by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyrazole and thian-3-amine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]thian-3-amine

InChI

InChI=1S/C10H17N3S/c1-13-7-9(6-12-13)5-11-10-3-2-4-14-8-10/h6-7,10-11H,2-5,8H2,1H3

InChI Key

PHYAJYDTKRLTEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2CCCSC2

Origin of Product

United States

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